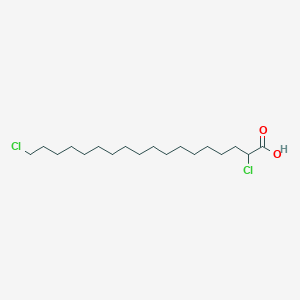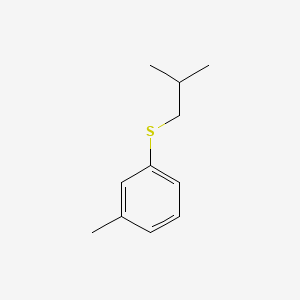![molecular formula C15H11N3O3 B13759644 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide CAS No. 78017-86-4](/img/structure/B13759644.png)
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide is a complex organic compound with the molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol . This compound is characterized by its unique structure, which includes multiple pyridine rings and oxido groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide typically involves the oxidation of 2,2’:6’,2’'-terpyridine . The reaction conditions often require the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels to ensure the selective oxidation of the pyridine rings. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxido groups makes it susceptible to further oxidation reactions, which can lead to the formation of higher oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the enzyme. The pathways involved often include redox reactions, where the compound either donates or accepts electrons, leading to changes in the activity of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide include:
- 2,2’:6’,2’'-terpyridine tri-N-oxide
- 2,2’:6’,2’‘-terpyridine-1,1’,1’'-trisoxide
- 2,2’,6’,2’‘-terpyridine-1,1’,1’'-trioxide
- 2,2’:6’,2’‘-terpyridine N,N’,N’'-trioxide
- 2,2’,2’‘-terpyridyl N,N’,N’'-trioxide
These compounds share similar structural features but differ in the number and position of oxido groups, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific arrangement of oxido groups, which imparts distinct electronic properties and reactivity.
Properties
CAS No. |
78017-86-4 |
|---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C15H11N3O3/c19-16-10-3-1-6-12(16)14-8-5-9-15(18(14)21)13-7-2-4-11-17(13)20/h1-11H |
InChI Key |
WZUNTVCUVRBSRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=CC=CC(=C3C=CC=C[N+]3=O)N2[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

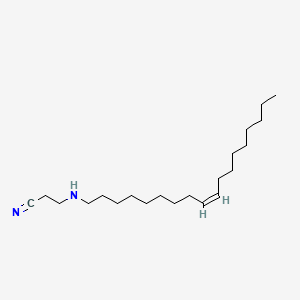
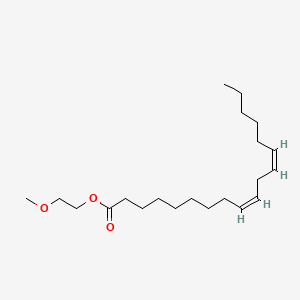
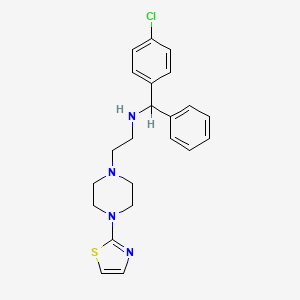

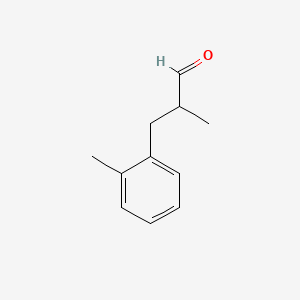
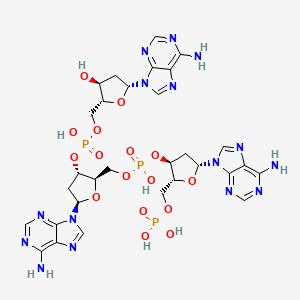
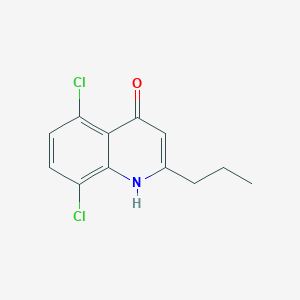
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
